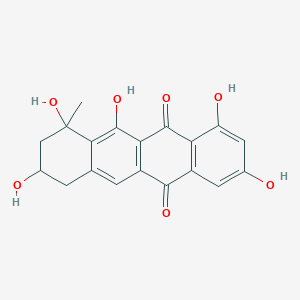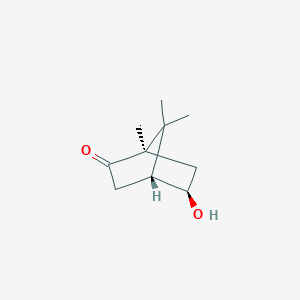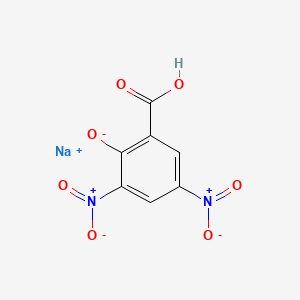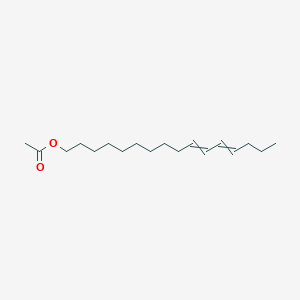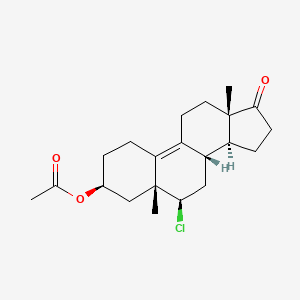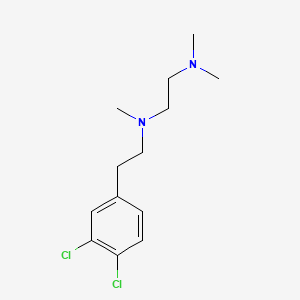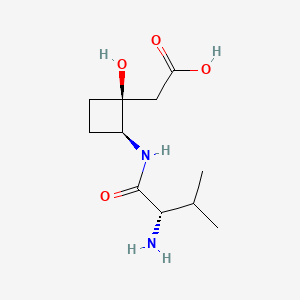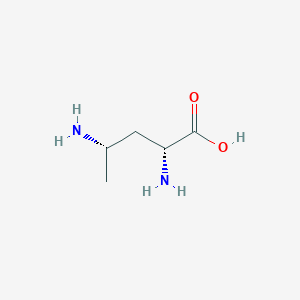
(2R,4S)-2,4-diaminopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2,4-diaminopentanoic acid is the (2R,4S)-diastereomer of 2,4-diaminopentanoic acid It is a conjugate base of a (2R,4S)-2,4-diazaniumylpentanoate. It is a conjugate acid of a (2R,4S)-2,4-diaminopentanoate.
Applications De Recherche Scientifique
Stereoselective Synthesis
The stereoselective synthesis of unusual basic amino acids, including (2R,4S)-2,4-diaminopentanoic acid, was achieved through the hydrogenation of cyclic α,β-dehydro dipeptides. This process is significant for the synthesis of basic amino acids like ornithine and 2,4-diaminopentanoic acid, which have applications in various biochemical processes (Park et al., 1989).
Novel Amino Acid Identification
2,4-Diamino-3-methylbutanoic acid, closely related to 2,4-diaminopentanoic acid, has been identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots. Such discoveries are crucial for understanding the complex biochemistry of plant-microbe interactions (Shaw et al., 1981).
Enzyme Characterization
The enzyme 2,4-diaminopentanoate dehydrogenase, involved in oxidative ornithine degradation, catalyzes the conversion of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate. This enzyme's characterization from Fervidobacterium nodosum Rt17-B1 provides insights into its role in amino acid metabolism (Fukuyama et al., 2014).
Ornithine Metabolism
Research on Clostridium sticklandii has revealed that this bacterium converts ornithine to 2-amino-4-ketopentanoic acid via 2,4-diaminopentanoic acid. Understanding this process is crucial for comprehending bacterial amino acid metabolism (Tsuda & Friedmann, 1970).
Propriétés
Nom du produit |
(2R,4S)-2,4-diaminopentanoic acid |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2R,4S)-2,4-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
Clé InChI |
PCEJMSIIDXUDSN-IUYQGCFVSA-N |
SMILES isomérique |
C[C@@H](C[C@H](C(=O)O)N)N |
SMILES canonique |
CC(CC(C(=O)O)N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




